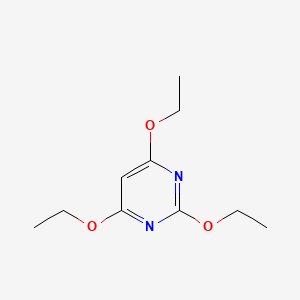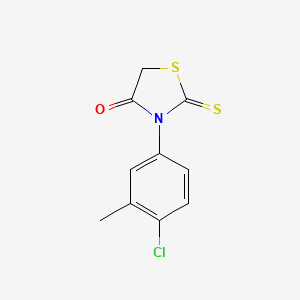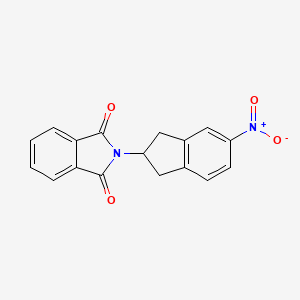
2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of three pyridine rings, two of which are substituted with methyl groups at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylpyridin-2-yl precursors.
Coupling Reaction: The precursors are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) at elevated temperatures (e.g., 100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine rings.
Aplicaciones Científicas De Investigación
2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a building block for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(2-pyridyl)pyridine: Similar structure but lacks the methyl groups.
2,6-bis(4-methylpyridin-2-yl)pyridine: Similar structure with methyl groups at different positions.
2,6-bis(3-methylpyridin-2-yl)pyridine: Similar structure with methyl groups at different positions.
Uniqueness
2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity, binding affinity, and overall properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
221247-38-7 |
|---|---|
Fórmula molecular |
C17H16N4 |
Peso molecular |
276.34 g/mol |
Nombre IUPAC |
2,6-bis(5-methylpyridin-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C17H16N4/c1-11-3-5-14(19-9-11)16-7-13(18)8-17(21-16)15-6-4-12(2)10-20-15/h3-10H,1-2H3,(H2,18,21) |
Clave InChI |
OQIPPEGQYMDLCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


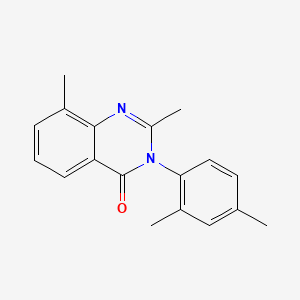

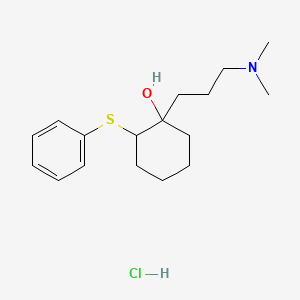
![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)
![N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine](/img/structure/B13741085.png)
![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)

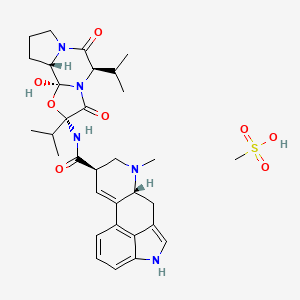
![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)
